molecular formula C21H28N6O B5142670 4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]-N-phenylpiperazine-1-carboxamide

4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]-N-phenylpiperazine-1-carboxamide

Cat. No.: B5142670
M. Wt: 380.5 g/mol
InChI Key: VOQKPIUUDDWYTO-UHFFFAOYSA-N
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Description

4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]-N-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a piperazine ring, making it a versatile molecule for various applications.

Properties

IUPAC Name

4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O/c1-17-16-19(25-10-6-3-7-11-25)24-20(22-17)26-12-14-27(15-13-26)21(28)23-18-8-4-2-5-9-18/h2,4-5,8-9,16H,3,6-7,10-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQKPIUUDDWYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]-N-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common method involves the reaction of 4-methyl-6-chloropyrimidine with piperidine under reflux conditions to form 4-methyl-6-(piperidin-1-yl)pyrimidine. This intermediate is then reacted with N-phenylpiperazine-1-carboxamide in the presence of a suitable base, such as potassium carbonate, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]-N-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]-N-phenylpiperazine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, thereby modulating various cellular processes. For example, it may inhibit protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]-N-phenylpiperazine-1-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research .

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